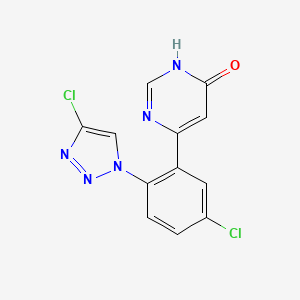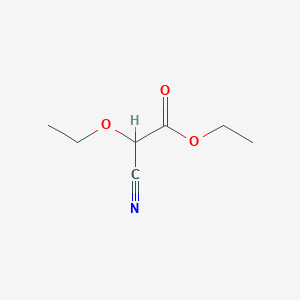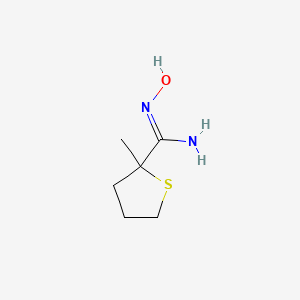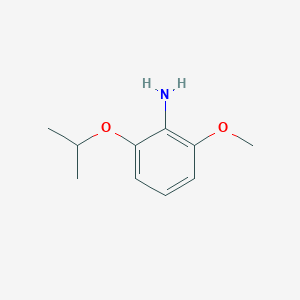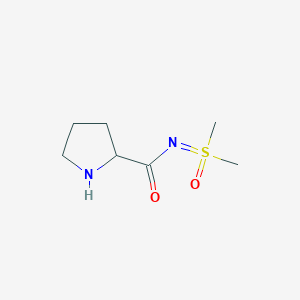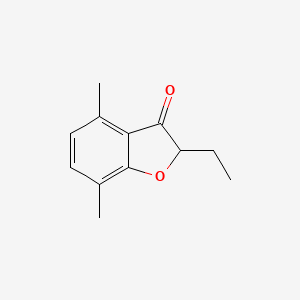
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through the reaction of 2-ethyl-4,7-dimethylphenol with an appropriate aldehyde in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar chemical properties but less complex structure.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another related compound with different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethyl-4,7-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O2/c1-4-9-11(13)10-7(2)5-6-8(3)12(10)14-9/h5-6,9H,4H2,1-3H3 |
InChI Key |
QRMJPDYWQNQZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(C=CC(=C2O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


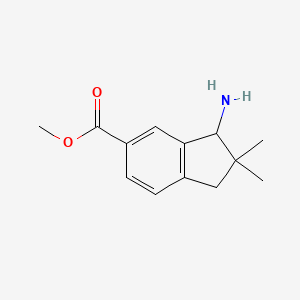
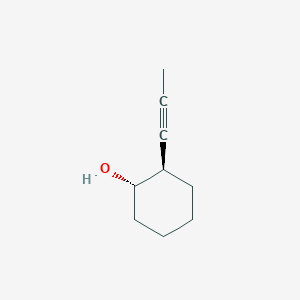
![7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid](/img/structure/B13326598.png)
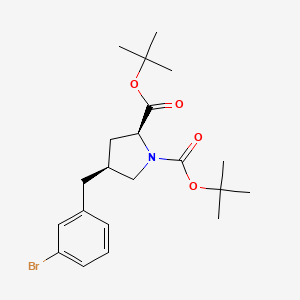
![2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13326621.png)


![8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline](/img/structure/B13326640.png)
